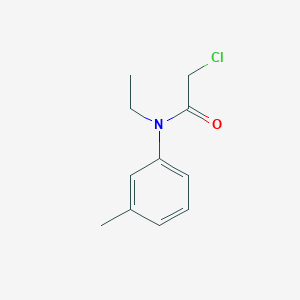

2-chloro-N-ethyl-N-(3-methylphenyl)acetamide

Descripción

BenchChem offers high-quality 2-chloro-N-ethyl-N-(3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-ethyl-N-(3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-chloro-N-ethyl-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-3-13(11(14)8-12)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVSUKKVAMUTGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-Chloro-N-ethyl-N-(3-methylphenyl)acetamide (CAS 86491-92-1): A Technical Guide on Sterically Tuned Cysteine Alkylation in Proteomics and Chemical Biology

Executive Summary

In the rapidly evolving fields of shotgun proteomics and chemical biology, the fidelity of protein sample preparation is paramount. The reduction and alkylation of cysteine residues are universally required to prevent the reformation of artefactual disulfide bonds. However, standard alkylating agents often introduce artifactual peptide modifications. This whitepaper explores the chemical properties, mechanistic advantages, and experimental applications of 2-chloro-N-ethyl-N-(3-methylphenyl)acetamide (CAS 86491-92-1), a sterically hindered chloroacetamide derivative utilized as a specialized biochemical probe for high-fidelity proteomics[1].

Chemical Identity and Structural Dynamics

2-Chloro-N-ethyl-N-(3-methylphenyl)acetamide is a synthetic electrophile characterized by a reactive α-chloroamide core flanked by bulky substituents.

-

IUPAC Name: 2-chloro-N-ethyl-N-(3-methylphenyl)acetamide

-

Common Synonyms: 2-Chloro-N-ethyl-N-m-tolylacetamide

-

CAS Number: 86491-92-1[2]

-

Molecular Formula: C₁₁H₁₄ClNO[1]

-

Molecular Weight: 211.69 g/mol [1]

-

Physical State: Solid (Melting Point: 109-111 °C)

Structural Rationale: The molecule features an N-ethyl group and an N-m-tolyl (3-methylphenyl) group attached to the amide nitrogen. This specific substitution pattern restricts bond rotation and creates a dense steric shield around the electrophilic α-carbon. Unlike unsubstituted chloroacetamide (CAA), which is highly accessible, this compound requires a precise trajectory for nucleophilic attack, fundamentally altering its reactivity profile.

The Mechanistic Imperative: Steric Tuning in Cysteine Alkylation

The Problem with Standard Alkylating Agents

In bottom-up proteomics, iodoacetamide (IAA) is the most ubiquitous alkylating agent. However, systematic evaluations reveal that iodine-containing reagents cause massive unspecific side effects, including the off-target alkylation of lysine, histidine, the N-terminus, and the carbamidomethylation of methionine residues[3]. These artifacts result in prominent neutral losses during ESI ionization, severely decreasing peptide identification rates[3].

While unsubstituted chloroacetamide (CAA) reduces off-target alkylation compared to IAA, recent studies demonstrate that CAA still exhibits adverse effects, most notably driving methionine oxidation in up to 40% of Met-containing peptides[4]. Furthermore, genomic methionine-to-threonine substitutions can be falsely mimicked by methionine-to-isothreonine conversions during standard alkylation[5].

The Steric Gating Solution

2-Chloro-N-ethyl-N-(3-methylphenyl)acetamide solves these issues through steric gating . The bimolecular nucleophilic substitution (Sₙ2) mechanism requires the thiolate anion of a cysteine residue to attack the α-carbon from the opposite side of the departing chloride ion.

-

Exclusion of Weak Nucleophiles: The steric bulk of the N-ethyl and m-tolyl groups increases the activation energy (ΔG‡) required to reach the transition state. Weak nucleophiles (like the primary amines of lysine or the N-terminus) cannot overcome this barrier.

-

Protection of Methionine: The bulky hydrophobic shield prevents the transient interactions necessary for methionine oxidation or alkylation, preserving the integrity of the proteome for accurate mass spectrometry.

SN2 mechanism highlighting steric exclusion of off-target alkylation by CAS 86491-92-1.

Comparative Reactivity Profile

To guide experimental design, the quantitative and qualitative differences between common alkylating agents and sterically hindered derivatives are summarized below.

| Alkylating Agent | Electrophile Type | Relative Sₙ2 Reactivity | Off-Target Potential (Lys/N-term) | Methionine Modification Risk | Primary Application |

| Iodoacetamide (IAA) | Primary Iodide | Very High | High (>5-10%) | High (Carbamidomethylation) | Standard shotgun proteomics |

| Chloroacetamide (CAA) | Primary Chloride | Moderate | Low (<1%) | Moderate (Oxidation) | High-fidelity proteomics |

| CAS 86491-92-1 | Bulky Chloride | Low (Sterically Hindered) | Virtually Zero | Minimal | Cysteine reactivity profiling / ABPP |

Experimental Workflows & Protocols

As a Senior Application Scientist, it is critical to recognize that substituting a standard reagent with a sterically hindered probe requires protocol adjustments. The following methodologies are self-validating systems designed to maximize the efficacy of 2-chloro-N-ethyl-N-(3-methylphenyl)acetamide.

Protocol 1: High-Fidelity Proteomic Sample Preparation

This workflow is optimized for deep proteome profiling where minimizing artifactual modifications is the primary objective[5].

Step-by-Step Methodology:

-

Proteome Extraction: Lyse cells in a denaturing buffer (e.g., 8M Urea, 50 mM Tris-HCl, pH 8.0). Causality: Complete denaturation ensures all cysteines are solvent-exposed, compensating for the lower intrinsic reactivity of the bulky probe.

-

Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM. Incubate at 37°C for 30 minutes. Causality: TCEP is utilized instead of DTT because TCEP lacks a free thiol. If DTT were used, its dithiol structure would competitively react with the chloroacetamide probe, requiring a massive and potentially toxic excess of the alkylating agent.

-

Alkylation: Add 2-chloro-N-ethyl-N-(3-methylphenyl)acetamide to a final concentration of 20 mM (prepared from a 200 mM stock in DMSO). Incubate in the dark at 37°C for 1 hour. Causality: The elevated temperature and extended time (compared to 20 mins for IAA) provide the necessary kinetic energy to overcome the steric barrier of the N-m-tolyl group.

-

Quenching: Add free L-cysteine to a final concentration of 20 mM. Causality: This consumes unreacted electrophiles before enzymatic digestion, preventing the artifactual alkylation of trypsin or newly exposed residues.

-

Digestion & Analysis: Dilute the urea concentration to <2M, add Trypsin (1:50 enzyme-to-protein ratio), digest overnight, desalt via C18 stage-tips, and analyze via LC-MS/MS.

Workflow for bottom-up proteomics utilizing sterically hindered chloroacetamide alkylation.

Protocol 2: Cysteine Reactivity Profiling (ABPP)

Because of its steric bulk, CAS 86491-92-1 can be used in Activity-Based Protein Profiling (ABPP) to identify hyper-reactive or allosteric cysteines situated in lipophilic binding pockets.

Step-by-Step Methodology:

-

Native Lysis: Extract the proteome using a non-denaturing buffer (PBS + 0.1% NP-40) to preserve 3D protein structures and native cysteine pKa values.

-

Competitive Probe Incubation: Treat the native proteome with a titration of CAS 86491-92-1 (10 µM, 50 µM, 100 µM) for 1 hour at 37°C.

-

Universal Labeling: Introduce a broad-spectrum, alkyne-tagged iodoacetamide (IA-alkyne, 100 µM) for 1 hour to label all remaining unreacted cysteines.

-

Click Chemistry (CuAAC): Append a biotin-azide tag to the IA-alkyne labeled proteins using copper-catalyzed cycloaddition.

-

Enrichment: Isolate biotinylated proteins using streptavidin-agarose beads.

-

Quantification: Digest and analyze via LC-MS/MS. Causality: Cysteines that successfully accommodated the bulky N-ethyl-N-m-tolyl probe in Step 2 will show a dose-dependent depletion in MS signal, identifying them as highly accessible or possessing a complementary hydrophobic microenvironment.

Conclusion

The transition from broad-spectrum alkylating agents to rationally designed, sterically hindered probes represents a critical maturation in proteomics. By leveraging the specific structural dynamics of 2-chloro-N-ethyl-N-(3-methylphenyl)acetamide, researchers can eliminate the confounding noise of off-target modifications[4],[3], ensuring that mass spectrometry data reflects true biological states rather than sample preparation artifacts.

References

- 2-Chloro-N-ethyl-N-m-tolyl-acetamide | SCBT - Santa Cruz Biotechnology. scbt.com.[https://vertexaisearch.cloud.google.

- 2-Chloro-N-Ethyl-N-M-Tolylacetamide — Chemical Substance Information. nextsds.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWnI5IsTiQrAnOlhbK-dw5M2xY6-dARyDbXjCMoBL0pFJgicpOeLLsDehLL1zeRmgdnf_5Eu-WggWLwlm73XMCy74SqcrIeDFoGR7NCxPXXv6Qik0kJdb_AMVuiEgnLP3CczxCHFoKh508k72ZRh8z_obd1EjGHeOGc8LS1QlJDBeybbJk_x45]

- Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHcDUnut-ts36zZWE-BqOxakY2ULxqAbYyrXcout5sl06jXHe3oozufYKutrFItaG9uZ1uHKu4UNYgONm9iyKHvQFXNtcCu7GdtPeT5nZ_EcjyoD7bFo_rbv_FHQqfdVXETv_N]

- The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-buVbvJOhc5SFC38cYX4cDL2MGvJNyq8Cb2NdKvwkWcoc_h5W88Ri8G1YqLhOpxXMW8mpGpAgcoaX43GvdDeHuclOxajiDf16kgY83sUAp30jA5bYStqa4Me6amnkZ7S8K6Wha9aW8191-ahJaNEaSTCeV7Y=]

- Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMGO2QfiQCo9kuteAPp6tLfTyqk6uQIqGEtPDZi6-n0XTVMG9uzOs-SlMjxDCFE-C6OuOxJBhMvSj9hjR6pBgo2lgI-jfryFP2hRl8M-jPQnhCgEcsSYQrvFpIQ37Oyif9r3wcHvdBZRI6vKk=]

Sources

- 1. scbt.com [scbt.com]

- 2. nextsds.com [nextsds.com]

- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

Metazachlor: Synthesis Pathway, Mechanism of Action, and Analytical Validation

Executive Summary Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) is a highly effective pre-emergence and early post-emergence chloroacetanilide herbicide. Widely utilized in the cultivation of cruciferous crops such as oilseed rape, it functions by disrupting lipid biosynthesis in susceptible weed species. This technical guide provides an in-depth analysis of Metazachlor’s biochemical mechanism of action (MoA), its multi-step industrial synthesis pathway, and the self-validating experimental protocols required for its synthesis and analytical quantification.

Biochemical Mechanism of Action (MoA)

Target Site: VLCFA Elongase Complex

Metazachlor belongs to the Group 15 (HRAC Group K3) herbicides, which act as inhibitors of 1[1]. VLCFAs (fatty acids with >18 carbon atoms) are synthesized in the endoplasmic reticulum (ER) by a membrane-bound, multi-enzyme complex known as VLCFA elongase. This complex extends plastid-derived C16 and C18 fatty acids through sequential additions of two-carbon units donated by malonyl-CoA[2].

The specific target of Metazachlor is the 3-ketoacyl-CoA synthase (the condensing enzyme) within this complex[1]. The enzyme relies on a highly conserved, reactive cysteinyl sulfur in its active site to perform a nucleophilic attack on the natural substrate (fatty acyl-CoA). Metazachlor acts as a competitive inhibitor; its highly reactive alpha-chloroacetamide group undergoes nucleophilic substitution with the enzyme's cysteinyl thiol, effectively alkylating the active site and irreversibly blocking the condensation step[2].

Physiological Consequences

The biochemical blockade leads to a severe depletion of VLCFAs (e.g., C20:0, C22:0, C24:0) and a concomitant accumulation of precursor molecules, particularly oleic acid (C18:1)[1]. Because VLCFAs are essential structural components of cell membranes (sphingolipids and phospholipids) and the precursors to cuticular waxes, their absence halts cell division and tissue differentiation. This manifests macroscopically as stunted, deformed seedlings that fail to emerge from the soil.

Fig 1: Metazachlor inhibition of the VLCFA synthase complex pathway.

Chemical Synthesis Pathway

The industrial preparation of Metazachlor relies on a highly optimized, multi-step synthesis designed to maximize yield while minimizing the formation of inactive byproducts. The process centers on the functionalization of 2,6-dimethylaniline[3].

The "Methene" Route

-

Formation of the Intermediate: 2,6-dimethylaniline is reacted with formaldehyde to form a Schiff base (2,6-dimethyl-N-methylenebenzamine). This intermediate is subsequently reacted with chloroacetyl chloride in a non-polar solvent (e.g., toluene or cyclohexane) to yield the critical intermediate: 2-chloro-N-chloromethyl-2',6'-dimethylacetanilide [3].

-

Nucleophilic Substitution: The highly reactive chloromethyl group of the intermediate is subjected to nucleophilic attack by the nitrogen atom of a pyrazole ring. This step is typically driven forward under reduced pressure and elevated temperatures to yield the final product, Metazachlor[3].

Fig 2: Multi-step industrial synthesis workflow of Metazachlor.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols detail the causality behind each experimental condition, ensuring that the methodologies are robust and reproducible.

Protocol 1: Synthesis and Purification of Metazachlor

Based on optimized industrial parameters for high-purity yield[3].

-

In Situ Intermediate Generation:

-

Action: Dissolve 2,6-dimethyl-N-methylenebenzamine (approx. 277.8 g) and chloroacetyl chloride (1.03 eq) in a cyclohexane/toluene mixture.

-

Causality: Toluene is selected as the solvent because it provides excellent solubility for the reactants while allowing for the azeotropic removal of any trace water, preventing the hydrolysis of the highly sensitive chloroacetyl chloride.

-

-

Vacuum-Assisted Substitution:

-

Action: Evacuate the reactor to 490 mbar and heat to 90°C. Meter in a 10% toluenic solution of pyrazole (1.07 eq) over 3 hours. Stir for an additional 16 hours[3].

-

Causality: The application of a vacuum (490 mbar) continuously removes volatile byproducts (such as HCl gas) generated during the nucleophilic substitution. By Le Chatelier's principle, this drives the reaction equilibrium toward the product, preventing acid-catalyzed degradation of the pyrazole ring.

-

-

Crystallization and Recovery:

-

Action: Break the vacuum with nitrogen gas. Distill off the solvent at 60°C (100 mbar). Initiate crystallization by adding seed crystals and cooling to 0°C. Filter and wash with cold cyclohexane[3].

-

Causality: Cyclohexane is used as a wash liquor because Metazachlor has low solubility in cold aliphatic hydrocarbons, whereas polar impurities remain dissolved, ensuring a final purity of >99%[3].

-

Protocol 2: In Vitro Validation of VLCFA Elongase Inhibition via GC-MS

To validate the biological efficacy of synthesized Metazachlor, fatty acid profiling is conducted.

-

Cell Culture Treatment: Treat susceptible plant cell cultures (e.g., Scenedesmus algae or rice cells) with 1 µM Metazachlor for 24 hours[1].

-

Lipid Extraction & Derivatization:

-

Action: Extract total lipids using a chloroform/methanol (2:1 v/v) system. Convert the extracted fatty acids into Fatty Acid Methyl Esters (FAMEs) using 1% sulfuric acid in methanol at 80°C for 2 hours.

-

Causality: Native VLCFAs are highly lipophilic and possess boiling points too high for efficient gas chromatography. Derivatization into FAMEs increases their volatility and thermal stability, allowing for sharp, quantifiable peaks during GC-MS analysis.

-

-

GC-MS Quantification: Analyze the FAMEs using a GC equipped with a polar capillary column. Quantify the ratio of C18:1 to >C20 fatty acids. A successful Metazachlor batch will demonstrate a near-complete ablation of C20–C26 peaks and a distinct accumulation of C18:1[1].

Quantitative Data Presentation

The following tables summarize the critical physicochemical parameters of Metazachlor and the expected analytical readouts from the MoA validation assay.

Table 1: Physicochemical Properties of Metazachlor [4]

| Parameter | Value / Description | Analytical Significance |

| CAS Number | 67129-08-2 | Unique identifier for regulatory tracking. |

| Molecular Formula | C14H16ClN3O | Used for exact mass calculation in LC-MS/MS. |

| Molecular Weight | 277.75 g/mol | Crucial for molarity calculations in bioassays. |

| Melting Point | 74–78 °C | Indicator of crystalline purity post-synthesis. |

| Solubility | Soluble in Toluene, Chloroform | Dictates solvent choice for extraction and synthesis. |

Table 2: Expected Fatty Acid Profile Shifts in Metazachlor-Treated Cells [1]

| Fatty Acid Chain | Control Cells (Relative Abundance %) | Metazachlor Treated (1 µM) (%) | Biological Implication |

| C16:0 (Palmitic) | 18.5 | 19.2 | Unaffected (Upstream of target). |

| C18:1 (Oleic) | 12.0 | 45.5 | Substrate accumulation due to elongase blockade. |

| C20:0 (Arachidic) | 15.2 | < 1.0 | Direct inhibition of first elongation step. |

| C22:0 (Behenic) | 10.4 | < 0.5 | Downstream depletion. |

| C24:0 (Lignoceric) | 8.1 | Not Detected | Complete failure of cuticular wax precursor synthesis. |

References

-

APVMA Public Release Summary - Evaluation of the New Active metazachlor. Australian Pesticides and Veterinary Medicines Authority. [Link]

-

Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. Weed Technology, Cambridge University Press. [Link]

- Process for preparing acetanilides (US20140364623A1).

Sources

- 1. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]

- 2. cambridge.org [cambridge.org]

- 3. US20140364623A1 - Process for preparing acetanilides - Google Patents [patents.google.com]

- 4. Metazachlor PESTANAL , analytical standard 67129-08-2 [sigmaaldrich.com]

An In-Depth Technical Guide to the Physicochemical Properties of Metazachlor

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Metazachlor is a selective, pre-emergence and early post-emergence herbicide belonging to the chloroacetamide class of compounds.[1] It is primarily utilized for the control of annual grasses and broad-leaved weeds in a variety of crops. The efficacy and environmental fate of a herbicide are intrinsically linked to its physicochemical properties. These properties govern its solubility, mobility, persistence, and bioavailability, which are critical parameters for assessing its potential environmental impact and for the development of effective and safe formulations.

This technical guide provides a comprehensive overview of the core physicochemical properties of Metazachlor. It is designed to serve as a resource for researchers and scientists involved in environmental science, agricultural chemistry, and drug development, offering not only a compilation of key data but also insights into the experimental methodologies used to determine these properties. The information presented herein is synthesized from authoritative sources, including regulatory agency reports and peer-reviewed scientific literature, to ensure scientific integrity and trustworthiness.

Chemical Identity and Structure

A foundational understanding of a molecule begins with its identity and structure.

-

Common Name: Metazachlor[2]

-

IUPAC Name: 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide[2][3]

Structural Formula:

Chemical structure of Metazachlor.

Core Physicochemical Properties

The behavior of Metazachlor in various environmental and biological systems is dictated by a set of fundamental physicochemical properties. These properties are summarized in the table below, followed by a more detailed discussion and experimental protocols for their determination.

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless solid | Room Temperature | [1] |

| Odor | Faint aromatic odor (technical grade) | - | [1] |

| Melting Point | 82.5 °C (technical grade) | - | [1] |

| Decomposition Temperature | ~220 °C | - | [1] |

| Relative Density | 1.30 g/cm³ | 20 °C | [1] |

| Water Solubility | 446 mg/L | 20 °C, purified water | [1] |

| 450 mg/L | 20 °C | [5] | |

| Solubility in Organic Solvents | Toluene: >25 g/100mL | 20 °C | [1] |

| Dichloromethane: >25 g/100mL | 20 °C | [1] | |

| Methanol: >25 g/100mL | 20 °C | [1] | |

| Acetone: >25 g/100mL | 20 °C | [1] | |

| Ethyl acetate: >25 g/100mL | 20 °C | [1] | |

| n-heptane: <1.0 g/100mL | 20 °C | [1] | |

| Octanol-Water Partition Coefficient (log Kow) | 2.49 | - | [1][5] |

| Vapor Pressure | 0.095 mPa (9.5 x 10⁻⁸ kPa) | 20 °C | [1] |

| 0.089 mPa | 20 °C | [6] | |

| Henry's Law Constant | 5.9 × 10⁻⁸ kPa·m³/mol | 20 °C | [1] |

| pKa | No dissociation observed | - | [1] |

| Hydrolysis | Hydrolytically stable | pH 4, 5, 7, and 9 at 25 °C | [1] |

Experimental Protocols for Physicochemical Property Determination

The following section details the standardized methodologies, primarily based on the OECD Guidelines for the Testing of Chemicals, for determining the key physicochemical properties of Metazachlor. These protocols are designed to be self-validating and provide a framework for reproducible and reliable data generation.

Water Solubility: OECD Guideline 105 (Flask Method)

The flask method is suitable for substances with a water solubility greater than 10⁻² g/L, which applies to Metazachlor.[3]

Principle: This method involves dissolving the test substance in water at a specific temperature until saturation is reached. The concentration of the substance in the aqueous phase is then determined analytically.[3]

Step-by-Step Methodology:

-

Preliminary Test: To estimate the approximate solubility and the time required to reach equilibrium, a preliminary test is conducted by adding increasing volumes of water to a known amount of Metazachlor and observing dissolution.[3]

-

Apparatus: Use a constant temperature bath, a mechanical shaker or stirrer, and appropriate analytical instrumentation (e.g., HPLC-UV, LC-MS).

-

Procedure: a. Add an excess amount of Metazachlor (determined from the preliminary test) to a flask containing a known volume of purified water. b. Tightly stopper the flask and agitate it in a constant temperature bath set at 20 ± 0.5 °C. c. Continue agitation until equilibrium is reached (typically 24-48 hours, as informed by the preliminary test). d. After equilibration, cease agitation and allow the solution to stand in the constant temperature bath to allow for phase separation. e. Centrifuge an aliquot of the aqueous phase at the test temperature to remove any suspended microparticles. f. Carefully extract a sample from the supernatant for analysis. g. Determine the concentration of Metazachlor in the sample using a validated analytical method.

-

Data Analysis: The average of at least three replicate determinations is reported as the water solubility.

Workflow for determining water solubility using the flask method.

Octanol-Water Partition Coefficient (Kow): OECD Guideline 107 (Shake Flask Method)

The shake flask method is the traditional and most straightforward method for determining the octanol-water partition coefficient (log Kow) and is suitable for substances with log Kow values in the range of -2 to 4.[7][8]

Principle: This method involves partitioning the test substance between n-octanol and water. After equilibration, the concentration of the substance in both phases is measured, and the partition coefficient is calculated as the ratio of the concentrations.[8]

Step-by-Step Methodology:

-

Preparation of Solvents: Use high-purity n-octanol and water. The two phases should be mutually saturated before the experiment by shaking them together and then separating them.

-

Apparatus: Use a constant temperature bath with a mechanical shaker, centrifuge tubes, and appropriate analytical instrumentation.

-

Procedure: a. Prepare a stock solution of Metazachlor in n-octanol. b. In a centrifuge tube, add a known volume of the n-octanol stock solution and a known volume of water. c. Tightly cap the tube and shake it in the constant temperature bath (e.g., 25 °C) until equilibrium is established (a minimum of 24 hours is recommended). d. After shaking, centrifuge the tube to ensure complete separation of the two phases. e. Carefully sample both the n-octanol and water phases for analysis. f. Determine the concentration of Metazachlor in each phase using a suitable analytical method.

-

Data Analysis:

-

Calculate the partition coefficient (Kow) for each replicate: Kow = [Concentration in n-octanol] / [Concentration in water].

-

The final result is expressed as the logarithm to base 10 (log Kow).

-

Workflow for determining the octanol-water partition coefficient.

Vapor Pressure: OECD Guideline 104

Several methods can be used to determine vapor pressure, depending on the expected range. For a compound like Metazachlor with a low vapor pressure, the gas saturation method or the effusion method would be appropriate.[4][9]

Principle (Gas Saturation Method): A stream of inert gas is passed through or over the substance at a known rate, slow enough to ensure saturation of the gas with the substance's vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.[4]

Step-by-Step Methodology (Conceptual):

-

Apparatus: A constant temperature chamber, a system for controlling and measuring the flow of an inert gas (e.g., nitrogen), a sample holder/saturator, and a trapping system to collect the vaporized substance.

-

Procedure: a. Place a known amount of Metazachlor in the saturator. b. Maintain the system at a constant temperature (e.g., 20 °C). c. Pass a slow, measured stream of inert gas through the saturator. d. The gas, now saturated with Metazachlor vapor, passes through a trapping system (e.g., a cold trap or a sorbent tube). e. After a set period, determine the mass of Metazachlor collected in the trap.

-

Data Analysis: The vapor pressure is calculated using the ideal gas law and the measured mass of the substance, the volume of gas passed, and the temperature.

Environmental Fate and Degradation

The environmental persistence and mobility of Metazachlor are critical for assessing its potential for long-term environmental impact.

Hydrolytic Stability

Metazachlor is considered to be hydrolytically stable at environmentally relevant pH values (pH 4, 5, 7, and 9) at 25 °C.[1] Hydrolysis is not a significant degradation pathway for this compound.

Experimental Protocol: OECD Guideline 111 (Hydrolysis as a Function of pH)

Principle: The rate of hydrolysis of a chemical is determined in sterile aqueous buffer solutions at different pH values and temperatures in the dark.[1][2][10][11][12]

Step-by-Step Methodology:

-

Preliminary Test: A preliminary test is conducted at 50 °C for 5 days at pH 4, 7, and 9 to quickly assess stability. If less than 10% degradation is observed, the substance is considered hydrolytically stable.[2]

-

Definitive Test (if required): a. Prepare sterile buffer solutions at pH 4, 7, and 9. b. Add a known concentration of Metazachlor to each buffer solution. c. Incubate the solutions in the dark at a constant temperature (e.g., 25 °C). d. At various time intervals, take samples and analyze for the concentration of the parent compound.

-

Data Analysis: If degradation occurs, the data are used to calculate the hydrolysis rate constant and the half-life at each pH.

Soil Degradation and Mobility

Metazachlor exhibits low to moderate persistence in soil, with its degradation being influenced by soil properties such as organic carbon content and microbial activity.[9] The half-life (DT50) in soil can range from 3 to 77 days in field and laboratory studies.[9] One study reported a geometric mean DT50 of 76.3 days in laboratory aerobic soil.[9] Another study found half-lives of 13 to 18 days under sunlight and 39 to 78 days in the dark across different loamy soils.[5]

| Matrix | DT50 (days) | Conditions | Source(s) |

| Soil | 3 - 77 | Field and laboratory studies | [9] |

| Soil | 22 - 35 | Laboratory, varying soil types | [9] |

| Soil (Geometric Mean) | 76.3 | Laboratory, aerobic | [9] |

| Loamy Soil | 18 (sunlight), 78 (dark) | Laboratory | [5] |

| Silty Loam Soil | 13 (sunlight), 39 (dark) | Laboratory | [5] |

| Silty Clay Loam Soil | 15 (sunlight), 64 (dark) | Laboratory | [5] |

| Water-Sediment System | 13.4 - 27.8 | Aerobic | [3] |

| Water Phase (lentic) | 37.4 - 47.9 | Median dissipation | [3] |

| Water Phase (lotic) | 27 - 44.2 | Median dissipation | [3] |

Major Metabolites

In the environment, Metazachlor degrades into more persistent and mobile metabolites, primarily Metazachlor ethanesulfonic acid (ESA) and Metazachlor oxanilic acid (OA).[9] Due to their higher persistence, the concentrations of these metabolites can increase in the environment for weeks to months after the application of the parent compound.[9]

Simplified degradation pathway of Metazachlor.

Analytical Methodologies

The accurate quantification of Metazachlor and its metabolites in environmental matrices is crucial for monitoring and risk assessment. The most common and sensitive analytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General LC-MS/MS Protocol for Metazachlor and its Metabolites in Water:

-

Sample Preparation (Solid-Phase Extraction - SPE): a. Acidify the water sample (e.g., to pH 3 with formic acid). b. Pass the sample through a solid-phase extraction cartridge (e.g., a hydrophilic-lipophilic balance - HLB - cartridge). c. Wash the cartridge to remove interferences. d. Elute Metazachlor and its metabolites with an organic solvent (e.g., acetonitrile or methanol). e. Evaporate the eluent to near dryness and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: a. Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile or methanol, both typically containing a small amount of formic acid or ammonium formate to improve ionization. b. Mass Spectrometric Detection: Employ an electrospray ionization (ESI) source, typically in positive ion mode for Metazachlor and its metabolites. Detection is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte.

Conclusion

The physicochemical properties of Metazachlor are fundamental to understanding its behavior as a herbicide and its fate in the environment. This technical guide has provided a detailed compilation of these properties, grounded in authoritative data and standardized experimental protocols. For researchers and scientists, this information serves as a critical foundation for a wide range of applications, from developing more effective and environmentally benign herbicide formulations to conducting accurate environmental risk assessments. The provided methodologies offer a framework for generating high-quality, reproducible data, ensuring the scientific rigor required in these fields.

References

- Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary - Evaluation of the New Active metazachlor in the Product Butisan Herbicide.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49384, Metazachlor. [Link]

-

Food and Agriculture Organization of the United Nations. (1999). FAO specifications and evaluations for plant protection products: Metazachlor. [Link]

-

European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). [Link]

-

ibacon GmbH. (2004). OECD 111: Hydrolysis as a Function of pH. [Link]

-

Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. [Link]

-

Compendium of Pesticide Common Names. (n.d.). metazachlor. [Link]

-

Situ Biosciences. (n.d.). OECD 111 - Hydrolysis as a Function of pH. [Link]

-

Analytice. (2021). OECD test n°104: Vapour pressure. [Link]

-

OECD. (2006). Test No. 104: Vapour Pressure. [Link]

-

Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

-

OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. [Link]

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. In OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. [Link]

-

OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour Pressure. [Link]

-

FILAB. (n.d.). OECD 105 Testing Services. [Link]

-

Rouchaud, J., Gustin, F., & Wauters, A. (1992). Soil Degradation of Metazachlor in Agronomic and Vegetable Crop Fields. Weed Science, 40(1), 149-154. [Link]

-

University of Hertfordshire. (n.d.). Metazachlor (Ref: BAS 47900H). [Link]

-

OECD. (1995). Test No. 105: Water Solubility. [Link]

-

Mamy, L., Barriuso, E., & Gabrielle, B. (2005). Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared with that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops. Pest Management Science, 61(9), 905-916. [Link]

-

Wołejko, E., Jabłońska-Trypuć, A., Wydro, U., & Butarewicz, A. (2016). Influence of formulation on mobility of metazachlor in soil. Environmental Science and Pollution Research, 23(13), 13416-13423. [Link]

-

Hladik, M. L., & Roberts, A. L. (2006). Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE. Journal of agricultural and food chemistry, 54(6), 2095-2101. [Link]

-

Mantzos, N., Karakitsou, A., & Hela, D. (2017). The dissipation of metazachlor in soil layer of 10–20 cm in cultivated and uncultivated plots with different surface slopes. Environmental Science and Pollution Research, 24(1), 849-858. [Link]

-

California Department of Pesticide Regulation. (2022). Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. [Link]

-

Park, J. S., Lee, H. S., Cho, S. M., Lee, S. J., Shin, H. S., Shim, J. H., ... & Oh, J. H. (2020). Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS. Applied Biological Chemistry, 63(1), 1-8. [Link]

-

Park, J. S., Lee, H. S., Cho, S. M., Lee, S. J., Shin, H. S., Shim, J. H., ... & Oh, J. H. (2020). Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS. Applied Biological Chemistry, 63(1), 1-8. [Link]

-

Schüle, E., Mack, D., Schüler, S., & Wieland, M. (2008). Polar Pesticide-Metabolites in Drinking and Mineral Water. Poster presented at the European Pesticide Residue Workshop (EPRW). [Link]

-

Jämting, Å. K., & Jørgensen, P. N. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 263, 128214. [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

DR.U.NOACK-LABORATORIEN. (2014). ST 11 C 13 Water Solubility (Flask Method) acc. to OECD 105 and Council Regulation (EC) No. 440/2008, Method A.6. [Link]

-

Wołejko, E., Łozowicka, B., & Kaczyński, P. (2014). Metazachlor residues in soil and rape seed. Journal of Plant Protection Research, 54(1), 59-64. [Link]

-

Velíšek, J., Stará, A., & Kouba, A. (2020). Effects of metazachlor and its major metabolite metazachlor OA on early life stages of marbled crayfish. Scientific reports, 10(1), 1-10. [Link]

-

Truong, D. H., Nguyen, T. A. N., Taamalli, S., et al. (2024). Sulfate radical anion-based degradation of metazachlor herbicide in the water and gas: A theoretical study. ChemRxiv. [Link]

-

Phan, T. L., Nguyen, T. A. N., Truong, D. H., & Dao, D. Q. (2024). Oxidation of metazachlor herbicide by ozone in the gas and aqueous phases: mechanistic, kinetics, and ecotoxicity studies. Environmental Science and Pollution Research, 31(36), 53969-53981. [Link]

-

Wang, Y., Liu, Y., Zhang, J., & Hou, R. (2019). Evaluation of photolysis and hydrolysis of pyraclostrobin in aqueous solutions and its degradation products in paddy water. Environmental pollution, 245, 10-18. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Metazachlor traces in the main drinking water reservoir in Luxembourg: a scientific and political discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of sediment on the fate of metolachlor and atrazine in surface water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of metazachlor and its major metabolite metazachlor OA on early life stages of marbled crayfish - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxyl radical-initiated decomposition of metazachlor herbicide in the gaseous and aqueous phases: Mechanism, kinetics, and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apvma.gov.au [apvma.gov.au]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. matheo.uliege.be [matheo.uliege.be]

- 11. Omnipresent distribution of herbicides and their transformation products in all water body types of an agricultural landscape in the North German Lowland - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Metazachlor Mode of Action: Mechanistic Insights into VLCFA Elongase Inhibition

Executive Summary

Metazachlor is a highly efficacious pre-emergence and early post-emergence herbicide belonging to the α -chloroacetamide chemical family. For decades, the precise mode of action (MoA) of chloroacetamides remained elusive, broadly categorized as inhibitors of cell division and tissue differentiation. Modern biochemical profiling has definitively localized the primary target of metazachlor to the endoplasmic reticulum (ER), where it acts as a potent, irreversible inhibitor of the Very-Long-Chain Fatty Acid (VLCFA) elongase complex[1].

This technical guide provides a comprehensive synthesis of metazachlor’s pharmacodynamics, detailing the biochemical causality of VLCFA depletion, the physiological cascade leading to plant death, and the gold-standard analytical methodologies used by agrochemical researchers to validate these mechanisms.

The Biochemical Target: VLCFA Elongase Complex

VLCFAs are defined as fatty acids with aliphatic tails longer than 18 carbons (>C18). Unlike de novo fatty acid synthesis (which occurs in the plastid and terminates at C16 or C18), VLCFA biosynthesis occurs at the cytosolic face of the endoplasmic reticulum[2].

The elongation process is driven by a membrane-bound, multi-enzyme complex that sequentially adds two-carbon units from malonyl-CoA to a long-chain acyl-CoA primer. Each elongation cycle consists of four obligate steps:

-

Condensation: Catalyzed by 3-ketoacyl-CoA synthase (KCS) / condensing enzyme.

-

Reduction: Catalyzed by 3-ketoacyl-CoA reductase (KCR).

-

Dehydration: Catalyzed by 3-hydroxyacyl-CoA dehydratase (HCD).

-

Reduction: Catalyzed by enoyl-CoA reductase (ECR).

The Mechanism of Inhibition

Metazachlor exclusively targets the first and rate-limiting step of this cycle: the condensation reaction mediated by KCS[1][2]. The KCS enzyme relies on a highly conserved, reactive cysteinyl sulfur in its active site.

Causality of Irreversible Binding: The α -chloroacetamide moiety of metazachlor acts as a targeted electrophile. The nucleophilic thiolate anion of the KCS active-site cysteine attacks the α -carbon of metazachlor, displacing the chloride leaving group. This forms a stable, covalent thioether bond, irreversibly inactivating the KCS enzyme[1][3]. Because the binding is covalent, the inhibition is time-dependent and cannot be overcome by accumulating substrate concentrations, making metazachlor lethal to emerging seedlings even at nanomolar intracellular concentrations[4].

Fig 1: VLCFA elongation pathway and irreversible KCS inhibition by metazachlor.

Physiological Ramifications of VLCFA Depletion

The permanent inactivation of KCS triggers a catastrophic failure in lipid homeostasis. VLCFAs are not merely energy storage molecules; they are critical structural and signaling components.

-

Sphingolipid Biosynthesis: VLCFAs (specifically C24 and C26) are obligate components of plant sphingolipids, which populate the outer leaflet of the plasma membrane[2]. Depletion compromises membrane integrity and vesicular trafficking during cytokinesis.

-

Cuticular Wax & Suberin Formation: VLCFAs (up to C34) are precursors to the aliphatic waxes that coat the epidermis[2]. Without these, the emerging seedling suffers rapid desiccation.

-

Phenotypic Expression: Because germinating weeds rely on massive bursts of membrane synthesis for rapid cell division, metazachlor uptake via the roots and hypocotyl halts growth at the cotyledon stage, resulting in stunted, deformed, and ultimately necrotic seedlings.

Quantitative Pharmacodynamics

In vitro assays utilizing microsomal fractions from etiolated leek seedlings (chosen for their natively high elongase expression) have provided precise quantification of metazachlor's potency. The data demonstrates that metazachlor is an exceptionally potent inhibitor, with IC50 values in the low nanomolar range for the elongation of longer acyl chains[4].

Table 1: Metazachlor Inhibition Kinetics (In Vitro Microsomal Assay)

| Target Process / Substrate | IC50 Value | Biological System | Reference |

| Elongation of 16:0-CoA | 0.5 μ M | Leek Seedling Microsomes | [4] |

| Elongation of 18:0-CoA | 1.7 μ M | Leek Seedling Microsomes | [4] |

| Incorporation into C20:0 VLCFA | ~1.0 μ M | Leek Seedling Microsomes | [4] |

| Incorporation into C22:0 VLCFA | ~100 nM | Leek Seedling Microsomes | [4] |

| Incorporation into C24:0 VLCFA | ~10 nM | Leek Seedling Microsomes | [4] |

Note: The increasing potency (lower IC50) for longer chain lengths suggests that metazachlor may exhibit differential binding affinities depending on the specific KCS isozyme mediating the later stages of elongation.

Experimental Methodologies for MoA Validation

To ensure scientific integrity and reproducibility in agrochemical drug development, the following self-validating protocols are standard for confirming VLCFA elongase inhibition.

Protocol 1: In Vitro Microsomal Elongase Assay

This protocol isolates the ER-bound complex to prove direct target-site interaction without confounding in vivo metabolic factors.

-

Microsome Isolation: Homogenize etiolated leek seedlings in a chilled extraction buffer (0.1 M HEPES, pH 7.2, 1 mM DTT, 0.3 M sucrose). Centrifuge the homogenate at 10,000 × g for 15 mins to remove cellular debris. Ultracentrifuge the resulting supernatant at 100,000 × g for 60 mins to pellet the ER-rich microsomal fraction.

-

Reaction Setup: Resuspend the pellet. In a 100 μ L reaction volume, combine 50 μ g of microsomal protein, 15 μ M acyl-CoA primer (e.g., 18:0-CoA), 1 mM NADH, 1 mM NADPH, and 30 μ M[2- 14 C]malonyl-CoA (as the radiolabeled carbon donor).

-

Inhibitor Incubation: Add metazachlor dissolved in DMSO at varying concentrations (1 nM to 10 μ M). Pre-incubate for 10 minutes to allow covalent bond formation, then initiate the reaction by adding the malonyl-CoA. Incubate at 30°C for 1 hour.

-

Termination & Extraction: Stop the reaction by adding 100 μ L of 5 M KOH in 10% methanol. Saponify at 80°C for 30 mins. Acidify with 5 M HCl, and extract the free fatty acids utilizing 1 mL of hexane.

-

Quantification: Separate the extracted lipids via Radio-Thin Layer Chromatography (Radio-TLC) and quantify the 14 C incorporation into VLCFA bands using a liquid scintillation counter to derive the IC50[4].

Protocol 2: In Vivo Fatty Acid Profiling via GC-MS (FAME Analysis)

To prove physiological relevance, in vivo depletion of VLCFAs must be quantified. Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs) is the gold standard[5][6].

-

In Vivo Treatment: Cultivate target plant seedlings (e.g., Arabidopsis thaliana or Cucumis sativus) in liquid media containing 1 μ M metazachlor for 48 hours.

-

Lipid Extraction: Harvest 100 mg of tissue, flash-freeze in liquid nitrogen, and homogenize. Extract total lipids using a 2:1 (v/v) chloroform/methanol mixture.

-

Transmethylation (Derivatization): Intact lipids are too non-polar and heavy for GC. Convert them to FAMEs by adding 1 mL of 0.5 M sulfuric acid in methanol and incubating at 85°C for 80 minutes. Crucial Step: Prior to incubation, spike the sample with 50 μ g of heptadecanoic acid (C17:0) as an internal standard to normalize extraction efficiency[6].

-

Phase Separation: Cool the mixture, add 1 mL of 2.5% (w/v) NaCl to increase the polarity of the aqueous phase, and extract the FAMEs into 1 mL of hexane.

-

GC-MS Analysis: Inject 1 μ L of the hexane layer into a GC-MS equipped with a highly polar capillary column (e.g., BPX-70) to resolve cis/trans isomers. Identify VLCFAs via mass spectral library matching (NIST) and quantify peak areas relative to the C17:0 internal standard to calculate the percentage of VLCFA depletion[5][6].

Fig 2: Experimental workflow for in vivo VLCFA quantification via GC-MS FAME analysis.

Drug Development Implications & Resistance

Understanding metazachlor's MoA is vital for next-generation agrochemical development.

-

Selectivity and Detoxification: Crop tolerance to metazachlor (e.g., in canola/oilseed rape) is not due to an insensitive KCS target. Instead, tolerant crops possess highly active Glutathione S-Transferase (GST) enzymes that rapidly conjugate glutathione to the α -carbon of metazachlor, neutralizing its electrophilic properties before it can reach the ER.

-

Target-Site Resistance: Because plant genomes exhibit high functional redundancy in KCS genes (e.g., Arabidopsis possesses 21 distinct KCS genes[2]), target-site mutations conferring resistance to chloroacetamides are relatively rare in the field compared to ALS or ACCase inhibitors. Resistance, when it occurs, is predominantly metabolism-based (enhanced GST activity).

References

-

Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future Source: Cambridge University Press URL:[Link]

-

Inhibition of Acyl-CoA Elongation by Chloroacetamide Herbicides in Microsomes from Leek Seedlings Source: ResearchGate URL:[Link]

-

Public Release Summary - Evaluation of the New Active metazachlor in the Product Butisan Herbicide Source: Australian Pesticides and Veterinary Medicines Authority (APVMA) URL:[Link]

-

Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases Source: ResearchGate URL:[Link]

-

Fatty Acid Profiles in Plant Pathogenic Bacteria Source: Research Trend URL:[Link]

-

ECERIFERUM2-LIKE Proteins Have Unique Biochemical and Physiological Functions in Very-Long-Chain Fatty Acid Elongation Source: Oxford Academic (Plant Physiology) URL:[Link]

-

Tackling functional redundancy of Arabidopsis fatty acid elongase complexes Source: Frontiers in Plant Science URL:[Link]

Sources

- 1. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]

- 2. Frontiers | Tackling functional redundancy of Arabidopsis fatty acid elongase complexes [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchtrend.net [researchtrend.net]

- 6. academic.oup.com [academic.oup.com]

Executive Overview & Chemical Identity

Metazachlor (CAS 67129-08-2) is a highly active α -chloroacetamide compound predominantly utilized as a pre-emergence herbicide. While its primary agronomic function is well-characterized, its mammalian toxicological profile presents complex challenges for researchers and safety assessors evaluating off-target exposures. This technical guide synthesizes the physicochemical properties, toxicokinetics, and mechanistic toxicity of Metazachlor, providing a field-proven framework for evaluating its safety profile in laboratory and regulatory settings.

Mechanistic Toxicology: Target Efficacy vs. Mammalian Off-Target Effects

Understanding the causality behind Metazachlor's toxicity requires decoupling its intended mechanism of action from its unintended mammalian interactions.

-

Target Mechanism (Herbicidal): Metazachlor exerts its primary effect by interacting with the condensing elongase enzyme system. This blockade disrupts the biosynthesis of very-long-chain fatty acids (VLCFAs) in lipid biosynthesis, ultimately halting cell division and tissue differentiation in germinating seedlings[1].

-

Mammalian Off-Target Toxicity: In mammalian systems, the molecule does not target VLCFA synthesis but instead induces stress in highly metabolic and filtering organs. Subchronic and chronic exposure studies in murine and canine models identify the liver, kidneys, and red blood cells as the primary target organs[1]. Pathological findings include fatty degeneration of hepatocytes, renal parenchymal cell damage, and compensatory serum liver enzyme elevations[1].

-

Formulation-Induced Synergy (Emerging Concern): A critical insight for modern toxicologists is that technical-grade Metazachlor often exhibits a lower toxicity profile than its commercial formulations. Recent comparative in vitro studies demonstrate that commercial herbicide mixtures containing Metazachlor induce significantly higher levels of oxidative stress, structural intestinal damage, and DNA damage in human hepatic (HepG2) and intestinal (Caco-2) cell lines than the isolated active ingredient[2]. This highlights the necessity of testing complete formulations rather than relying solely on active ingredient data.

Toxicokinetics and Biotransformation

The toxicokinetic profile of Metazachlor is characterized by rapid absorption and extensive hepatic metabolism, which dictates its systemic toxicity.

-

Absorption & Distribution: Oral absorption is highly efficient. In rat models, absorption reaches 92% (males) to 105% (females) following a low-dose oral gavage (60 mg/kg bw). The compound is rapidly distributed, with the highest transient concentrations localizing in the liver and kidneys.

-

Metabolism: Metazachlor is heavily biotransformed, with over 124 distinct metabolites identified in mammalian studies. The parent compound is rarely detected in systemic circulation or excreta. Major metabolic pathways involve the formation of metabolites containing a 2,6-dimethylaniline moiety (e.g., metabolites 479M61 and 479M04).

-

Excretion: Elimination is rapid, occurring primarily via urine and bile within 48 hours post-exposure.

Quantitative Mammalian Toxicity Profile

The following table consolidates the standardized acute and chronic toxicological endpoints for Metazachlor, essential for establishing No Observed Adverse Effect Levels (NOAELs) and regulatory thresholds.

| Toxicological Endpoint | Test Model / Species | Quantitative Value | GHS Hazard Classification |

| Acute Oral Toxicity (LD50) | Rat | > 500 to < 2000 mg/kg bw | Acute Tox. 4 (H302) |

| Acute Dermal Toxicity (LD50) | Rat | > 4000 mg/kg bw | Unclassified (Low Toxicity) |

| Acute Inhalation (LC50) | Rat (4h exposure) | > 6.2 mg/L | Unclassified (Low Toxicity) |

| Skin Sensitization | Guinea Pig / Mouse | Sensitizing | Skin Sens. 1B (H317) |

| Carcinogenicity | Mammalian Models | Limited Evidence | Carc. 2 (H351) |

| Aquatic Toxicity (Acute) | Aquatic Organisms | M-factor = 100 | Aquatic Acute 1 (H400) |

Data synthesized from standardized OECD guideline studies and global regulatory dossiers[1],[3],[4].

Experimental Protocol: In Vitro Cytotoxicity and Genotoxicity Assessment

To investigate the mechanistic toxicity of Metazachlor and its formulations, we deploy a self-validating in vitro screening system. This protocol uses HepG2 (human hepatoma) cells to mimic hepatic metabolism and assess DNA damage.

Rationale & Causality: We must first establish the IC50 (cytotoxicity threshold) before assessing genotoxicity. If genotoxicity assays (like the Comet assay) are performed at highly cytotoxic concentrations, the resulting DNA fragmentation is merely a byproduct of cellular necrosis/apoptosis, leading to false-positive genotoxicity results. Therefore, genotoxicity is strictly evaluated at sub-cytotoxic thresholds (e.g., viability > 80%).

Step-by-Step Methodology:

-

Cell Culture Preparation: Cultivate HepG2 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). Seed cells at 1×105 cells/well in 96-well plates and incubate at 37°C with 5% CO2 for 24 hours to ensure complete adhesion.

-

Test Item Formulation: Dissolve Metazachlor (CAS 67129-08-2) in DMSO. Dilute the stock solution in culture media to achieve a concentration gradient (10, 50, 100, 250, 500 µM). Self-Validation Check: Ensure final DMSO concentration remains ≤0.1% in all wells to prevent solvent-induced cytotoxicity.

-

Cytotoxicity Screening (MTT Assay): Expose cells to the gradient for 24 hours. Replace media with MTT reagent (0.5 mg/mL) and incubate for 3 hours. Solubilize formazan crystals in DMSO and measure absorbance at 570 nm. Calculate the IC50 and identify the maximum concentration yielding >80% viability ( IC20 ).

-

Genotoxicity Assessment (Alkaline Comet Assay):

-

Expose a fresh batch of HepG2 cells to the established IC20 concentration of Metazachlor.

-

Controls: Include a vehicle control (0.1% DMSO) and a positive control (50 µM Etoposide).

-

Embed treated cells in low-melting-point agarose on glass slides.

-

Submerge slides in alkaline lysis buffer (pH > 13) for 1 hour to unwind DNA and expose single/double-strand breaks.

-

Perform electrophoresis (300 mA, 25 V) for 20 minutes. Neutralize, stain with SYBR Gold, and analyze via fluorescence microscopy.

-

-

System Validation: The assay is deemed valid only if the vehicle control exhibits <5% tail DNA and the positive control (Etoposide) exhibits >40% tail DNA.

Workflow Visualization

The following diagram illustrates the logical flow and decision gates of the in vitro toxicological screening protocol, emphasizing the critical decision point between cytotoxicity and genotoxicity.

Figure 1: High-throughput in vitro toxicological screening workflow for Metazachlor.

References

-

Title: Public Release Summary - Evaluation of the New Active metazachlor in the Product Butisan Herbicide Source: Australian Pesticides and Veterinary Medicines Authority (APVMA) URL: [Link]

-

Title: Mechanisms of Toxicity of Herbicide Active Ingredients and their Commercial Formulations Source: King's College London Research Portal URL: [Link]

-

Title: Sultan 50 SC Safety Data Sheet Source: ADAMA URL: [Link]

Sources

Metazachlor degradation products in soil and water.

The Environmental Fate and Analytical Quantification of Metazachlor Degradation Products A Technical Guide for Environmental Chemists and Agrochemical Researchers

Executive Summary

Metazachlor is a widely utilized chloroacetamide herbicide applied for pre-emergence control of broad-leaved weeds and grasses. While the parent compound exhibits moderate persistence, its primary environmental transformation products—metazachlor ethanesulfonic acid (ESA) and metazachlor oxanilic acid (OA)—demonstrate high environmental persistence and mobility[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic regulatory summaries, detailing the mechanistic pathways of degradation, the causality behind their ecotoxicological impact, and the self-validating analytical protocols required to quantify these trace-level contaminants in soil and water matrices.

Mechanistic Pathways of Metazachlor Degradation

In agricultural soils and aquatic environments, metazachlor rarely remains in its parent form for extended periods. The degradation is primarily driven by microbial action and, to a lesser extent, chemical oxidation (such as chlorine dioxide treatment in water facilities)[2][3].

The displacement of the chlorine atom on the acetamide group is the critical first step. When soil microbiomes metabolize the compound, two dominant pathways emerge:

-

Sulfonation: The substitution of the chlorine atom with a sulfonic acid group yields Metazachlor ESA (designated analytically as 479M08)[1][4].

-

Oxidation: The oxidation of the parent structure yields Metazachlor OA (designated as 479M04)[1][4].

Because these metabolites are highly polar, their soil organic carbon-water partitioning coefficients ( Koc ) drop significantly compared to the parent compound, transforming them into highly mobile groundwater contaminants[1].

Metazachlor degradation pathway to ESA and OA metabolites.

Physicochemical Properties & Ecotoxicology

Understanding the causality behind environmental monitoring requires analyzing the physicochemical shift from parent to metabolite. Metazachlor itself has a relatively short half-life ( DT50 ) in soil under field conditions (averaging 6.8 days)[4]. However, its ESA and OA metabolites are highly persistent, remaining detectable for up to a year post-application[5].

Quantitative Persistence and Mobility Data

| Compound | Matrix | DT50 (Days) | Mobility ( logKoc ) | Regulatory Status / Concern |

| Metazachlor | Soil | 3 – 77 (Mean ~6.8) | 2.13 – 2.85 (Low/Mod) | Parent Herbicide; Endocrine Disruptor |

| Metazachlor ESA | Soil | 56.4 – ~60 | < 1.0 (High) | Relevant Groundwater Contaminant |

| Metazachlor OA | Soil | 71.1 – ~50 | < 1.0 (High) | Relevant Groundwater Contaminant |

Data synthesized from EFSA regulatory peer reviews and environmental fate studies[1][4][5].

Ecotoxicological Impact: Metazachlor and its degradation products are not benign. The parent compound is a known endocrine disruptor and shows moderate toxicity to aquatic organisms, particularly trout, where it can cause kidney and liver damage[2]. Recent studies have also demonstrated that environmental concentrations of metazachlor and metazachlor OA (found in surface waters at up to 22 µg/L and 3.2 µg/L, respectively) significantly inhibit the growth and survival of early life stages of aquatic invertebrates like the marbled crayfish[6]. Consequently, European regulatory bodies enforce a strict threshold of 0.1 µg/L for these relevant metabolites in drinking and groundwater[4][7].

Analytical Workflow: Extraction and LC-MS/MS Quantification

To enforce the 0.1 µg/L regulatory limit, environmental laboratories must employ highly sensitive High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS)[7][8].

Experimental Design Rationale (The "Why")

As an analytical scientist, selecting the right sample preparation is critical. Metazachlor is moderately non-polar, but ESA and OA are highly acidic and polar. If a standard C18 Solid Phase Extraction (SPE) cartridge is used, the polar metabolites will wash out in the void volume. Therefore, a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is mandatory. HLB cartridges utilize a copolymer (e.g., divinylbenzene and N-vinylpyrrolidone) that retains both the non-polar parent and the polar metabolites across a wide pH range[9].

LC-MS/MS analytical workflow for metazachlor and its degradation products.

Step-by-Step Methodology: Soil and Water Analysis

Phase 1: Sample Extraction & Cleanup (SPE)

-

Sample Preparation:

-

Water: Filter 500 mL of the environmental water sample through a 0.45 µm glass fiber filter to remove particulates. Adjust the pH to 3.0 using formic acid to ensure the acidic metabolites (ESA/OA) are fully protonated, maximizing retention[9].

-

Soil: Extract 10 g of homogenized soil with 20 mL of acetonitrile/water (80:20, v/v). Sonicate for 15 minutes, centrifuge at 4000 rpm, and collect the supernatant. Dilute with acidified water prior to SPE.

-

-

SPE Conditioning: Condition the HLB cartridge (e.g., Oasis HLB, 200 mg) with 5 mL of methanol followed by 5 mL of acidified LC-grade water (pH 3.0).

-

Loading: Load the sample onto the cartridge at a controlled flow rate of 2–3 mL/min.

-

Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove highly polar matrix interferences. Dry the cartridge under a gentle vacuum for 10 minutes.

-

Elution: Elute the analytes using 6 mL of pure methanol.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial LC mobile phase (e.g., 10% acetonitrile in water).

Phase 2: LC-MS/MS Quantification

-

Chromatographic Separation: Inject 10 µL of the reconstituted sample onto a C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm particle size) maintained at 40°C.

-

Mobile Phase: Use a gradient elution.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Causality: The formic acid acts as an ionization enhancer in the Electrospray Ionization (ESI) source and maintains peak shape for the acidic metabolites[10].

-

-

Mass Spectrometry Parameters: Operate the mass spectrometer in ESI positive mode (ESI+) using Multiple Reaction Monitoring (MRM).

-

Desolvation temperature: 500 °C; Capillary voltage: 1.0 kV[10].

-

-

MRM Transitions: Monitor the following validated transitions for quantification and qualification[10]:

-

479M04 (Metazachlor OA): Precursor [M+H]+ m/z 274 → Product ions m/z 134 (Quantifier), m/z 242 (Qualifier).

-

479M08 (Metazachlor ESA): Precursor [M+H]+ m/z 324 → Product ions m/z 134 (Quantifier), m/z 242 (Qualifier).

-

479M16: Precursor [M+H]+ m/z 380 → Product ions m/z 134 (Quantifier), m/z 242 (Qualifier).

-

Self-Validation Check: Always run a matrix-matched calibration curve (0.002–0.2 μg/mL) to correct for ion suppression/enhancement effects inherent in complex soil and water matrices. Acceptable recovery rates should fall between 76% and 113% with an RSD < 20%[9].

References

-

Metazachlor traces in the main drinking water reservoir in Luxembourg: a scientific and political discussion. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Examination of degradation and ecotoxicology of pethoxamid and metazachlor after chlorine dioxide treatment. ResearchGate. Available at:[Link]

-

The structures of the main degradation products during the degradation of metazachlor. ResearchGate. Available at:[Link]

-

Peer review of the pesticide risk assessment for the active substance metazachlor in light of confirmatory data submitted. ResearchGate. Available at:[Link]

-

Effects of metazachlor and its major metabolite metazachlor OA on early life stages of marbled crayfish. National Center for Biotechnology Information (PMC). Available at:[Link]

-

LC-MS/MS parameters for the analysis of metazachlor metabolites. ResearchGate. Available at:[Link]

-

Modification of the existing maximum residue levels for metazachlor in leeks and honey. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS. ResearchGate. Available at:[Link]

-

Determination of pesticide residues in drinking water using LC-MS/MS method. Sciforum. Available at:[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Metazachlor traces in the main drinking water reservoir in Luxembourg: a scientific and political discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of metazachlor and its major metabolite metazachlor OA on early life stages of marbled crayfish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

- 8. Modification of the existing maximum residue levels for metazachlor in leeks and honey - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Environmental Odyssey of a Chloroacetamide: A Predictive Technical Guide to the Environmental Fate of 2-chloro-N-ethyl-N-(3-methylphenyl)acetamide

Foreword: Navigating Data Gaps with Predictive Science

Introduction to 2-chloro-N-ethyl-N-(3-methylphenyl)acetamide: A Structural Perspective

2-chloro-N-ethyl-N-(3-methylphenyl)acetamide belongs to the chloroacetamide class of organic compounds, a group widely recognized for its herbicidal activity.[2] The core structure features a chloroacetyl group attached to a substituted aniline moiety. The specific substitutions on the nitrogen and the phenyl ring are critical determinants of its chemical properties and, consequently, its environmental fate.

| Feature | Description | Predicted Influence on Environmental Fate |

| Chloroacetamide Group | The reactive center of the molecule, susceptible to nucleophilic substitution and microbial degradation. | Primary site for initial degradation reactions. |

| N-ethyl Group | An alkyl substituent on the amide nitrogen. | May influence the rate of N-dealkylation, a common metabolic pathway for related compounds. |

| N-(3-methylphenyl) Group | A substituted aromatic ring. | The position of the methyl group can affect microbial recognition and the potential for ring hydroxylation. The overall lipophilicity of this group will influence soil sorption. |

The predicted octanol-water partition coefficient (XlogP) for the closely related 2-chloro-N-ethyl-N-(3-methylphenyl)acetamide is 2.6, suggesting a moderate potential for sorption to organic matter and a degree of lipophilicity.[1]

Abiotic Degradation: The Role of Light and Water

Abiotic degradation processes, primarily hydrolysis and photolysis, represent the initial lines of transformation for many organic chemicals in the environment.

Hydrolytic Degradation

For chloroacetamide herbicides, hydrolysis can occur, although it is generally a slower process compared to microbial degradation.[3] The hydrolysis of the amide bond can be mediated by both acidic and basic conditions.[3]

Hypothetical Hydrolysis Pathway of 2-chloro-N-ethyl-N-(3-methylphenyl)acetamide

Caption: Predicted hydrolytic degradation pathways.

Experimental Protocol: Hydrolysis Rate Determination (Adapted from OECD Guideline 111)

-

Preparation of Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Dosing: Add a known concentration of 2-chloro-N-ethyl-N-(3-methylphenyl)acetamide to each buffer solution in triplicate.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals, collect aliquots from each solution.

-

Analysis: Analyze the concentration of the parent compound and potential degradation products using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).

-

Data Analysis: Calculate the first-order rate constants and the corresponding half-lives at each pH.

Photolytic Degradation

Photodegradation in water and on soil surfaces can be a significant dissipation pathway for some chloroacetamides. The primary mechanisms often involve the cleavage of the C-Cl bond or transformations of the side chains. For instance, the photodegradation of acetochlor in water involves the cleavage of the ester-bond of the N-ethoxymethyl group and the breaking of the chloro group.

Hypothetical Photodegradation Workflow

Caption: Workflow for assessing aqueous photolysis.

Biotic Degradation: The Microbial Engine

Microbial decomposition is the primary driver of chloroacetamide herbicide degradation in soil.[4][5] It is estimated that microbial processes account for over 90% of the loss of these compounds from the soil environment.[4]

Aerobic Soil Metabolism

In aerobic soil environments, a diverse community of microorganisms can utilize chloroacetamides as a source of carbon and nitrogen. The degradation rates are significantly influenced by soil properties such as organic matter content, clay content, moisture, and temperature.[4][5] Higher soil moisture and temperature generally lead to faster degradation rates for related compounds like alachlor and metolachlor.[4][5]

Key Predicted Metabolic Reactions:

-

N-Dealkylation: The removal of the ethyl group from the nitrogen atom.

-

Hydroxylation: The addition of a hydroxyl group to the phenyl ring.

-

Dehalogenation: The cleavage of the carbon-chlorine bond, a critical detoxification step.

-

Amide Hydrolysis: Cleavage of the amide linkage.

Predicted Aerobic Soil Degradation Pathway

Caption: Major predicted aerobic soil metabolic pathways.

Experimental Protocol: Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

-

Soil Selection: Select at least three different soil types with varying textures and organic matter content.

-

Radiolabeling: Synthesize ¹⁴C-labeled 2-chloro-N-ethyl-N-(3-methylphenyl)acetamide (labeled on the phenyl ring or the chloroacetyl group).

-

Application: Apply the radiolabeled compound to fresh soil samples at a relevant application rate.

-

Incubation: Incubate the treated soil samples in the dark at a controlled temperature and moisture content (e.g., 20°C and 50% of water holding capacity). Maintain aerobic conditions by passing humidified air over the samples.

-

Analysis: At various time points, extract the soil samples with appropriate solvents. Analyze the extracts by Liquid Scintillation Counting (LSC) and High-Performance Liquid Chromatography with Radiometric Detection (HPLC-RAM) to quantify the parent compound and metabolites.

-

Mineralization: Trap evolved ¹⁴CO₂ in an alkaline solution to determine the extent of mineralization.

-

Bound Residues: Determine the amount of non-extractable (bound) radioactivity by combusting the extracted soil.

Mobility in the Environment: Sorption and Leaching

The mobility of a pesticide in the soil determines its potential to reach groundwater. Mobility is primarily governed by the compound's sorption to soil particles.

Soil Sorption

The adsorption of chloroacetamide herbicides is influenced by soil organic matter and clay content.[4] The molecular structure of the herbicide also plays a crucial role in its sorptivity.[6] It is anticipated that 2-chloro-N-ethyl-N-(3-methylphenyl)acetamide will exhibit moderate sorption to soil, with the potential for hydrogen bonding and other interactions between the amide group and soil components.[6]

| Soil Component | Predicted Interaction |

| Organic Matter | Hydrophobic partitioning and potential for hydrogen bonding. |

| Clay Minerals | Cation exchange (if the molecule becomes protonated) and surface adsorption. |

Experimental Protocol: Soil Sorption/Desorption Study (Adapted from OECD Guideline 106)

-

Soil Selection: Use a range of soils with varying organic carbon content, clay content, and pH.

-

Equilibration: Prepare soil-water slurries and add a solution of 2-chloro-N-ethyl-N-(3-methylphenyl)acetamide.

-

Shaking: Shake the slurries for a predetermined time to reach equilibrium.

-

Centrifugation: Separate the soil and aqueous phases by centrifugation.

-

Analysis: Measure the concentration of the compound in the aqueous phase.

-

Calculation: Calculate the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc).

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a chemical in an organism to a concentration higher than that in the surrounding environment. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Kow). While a measured Kow for 2-chloro-N-ethyl-N-(3-methylphenyl)acetamide is not available, the predicted XlogP of 2.6 for a very similar molecule suggests a low to moderate potential for bioaccumulation.[1] Furthermore, the susceptibility of chloroacetamides to metabolism in various organisms would likely limit their persistence and accumulation in tissues.

Conclusion: A Predictive Summary

Based on the extensive data available for structurally similar chloroacetamide herbicides, a predictive environmental fate profile for 2-chloro-N-ethyl-N-(3-methylphenyl)acetamide can be outlined:

-

Persistence: Expected to be non-persistent in the environment, with microbial degradation being the primary dissipation pathway. The half-life in soil will likely be in the range of weeks to a few months, heavily dependent on environmental conditions.

-

Degradation: Abiotic degradation through hydrolysis and photolysis is expected to be a minor pathway compared to rapid biotic degradation. The primary metabolic reactions are predicted to be N-dealkylation, ring hydroxylation, and dehalogenation.

-

Mobility: Predicted to have moderate mobility in soil. Sorption to soil organic matter and clay will be a key factor controlling its potential to leach.

-

Bioaccumulation: The potential for bioaccumulation is anticipated to be low due to its moderate lipophilicity and susceptibility to metabolism.

This in-depth technical guide provides a foundational, science-based framework for understanding the likely environmental fate of 2-chloro-N-ethyl-N-(3-methylphenyl)acetamide. The proposed pathways and experimental designs offer a clear roadmap for future empirical studies needed to definitively characterize the environmental behavior of this compound.

References

-

Zimdahl, R. L., & Clark, S. K. (1982). Degradation of Three Acetanilide Herbicides in Soil. Weed Science, 30(5), 545-548. [Link]

-